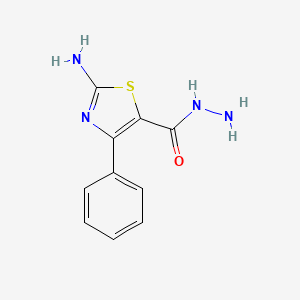

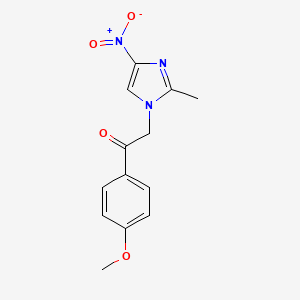

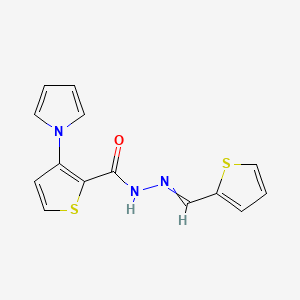

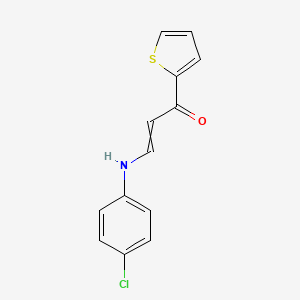

1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one" is a heterocyclic molecule that contains an imidazole ring, which is known for its significance in biological and pharmaceutical applications. The imidazole ring is an ionizable aromatic heterocycle that can enhance the pharmacokinetic characteristics of molecules, potentially optimizing solubility and bioavailability . The presence of a 4-methoxyphenyl group suggests potential for varied biological activity and interactions due to the electron-donating nature of the methoxy group.

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and various reagents. For example, a one-pot synthesis approach has been described for a related compound, where a diamine reacted with a carbonyl compound followed by dehydrogenation to yield an imidazole derivative . Another synthesis method involved the reaction of a nitropyridine group with triethylamine to produce imidazo[1,2-a]pyridines and indoles . These methods highlight the versatility and adaptability of synthetic routes to create imidazole-containing compounds.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be confirmed using techniques such as nuclear magnetic resonance spectroscopy, X-ray crystallography, and elemental analysis . The crystal structure of a related compound showed a quasi-planar arrangement with strong π-π stacking interactions, which could be indicative of the potential for solid-state intermolecular interactions in "1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one" as well .

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, including rearrangements and transformations that lead to different heterocyclic systems. For instance, a 4-methoxyphenyl derivative was reported to give a mixture of imidazo[1,2-a]pyridine and 2-pyridylaminoindole upon reaction with triethylamine . Such reactivity suggests that "1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one" may also participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be influenced by their molecular structure and substituents. Polymorphisms and color variations have been observed in related compounds, which were attributed to differences in hydrogen bonding patterns . The presence of a 4-methoxyphenyl group can affect the molecule's electron distribution and intermolecular interactions, potentially leading to unique physical properties for "1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one".

Applications De Recherche Scientifique

Synthesis and Reactivity

The synthesis and chemical reactivity of imidazole derivatives, including compounds similar to 1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one, have been extensively studied. For instance, the work by Abdurakhmanova et al. (2018) reviews the synthesis methods and chemical properties of 4-phosphorylated 1,3-azoles, showcasing the versatility of imidazole scaffolds in synthesizing various heterocyclic compounds, highlighting their significance in medicinal chemistry and potential applications in drug development (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

Medicinal Chemistry Applications

Imidazole derivatives, including those structurally related to the compound , are known for their wide range of biological activities. Iradyan et al. (2009) discuss various imidazole derivatives with antitumor activity, providing insights into the structural basis of their action and potential therapeutic applications. This suggests that 1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one could also be explored for similar biological activities, given its structural similarity to these compounds (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Potential Pharmacological Applications

The study of nitroimidazole heterocycles in medicinal chemistry, as reviewed by Li et al. (2018), provides a comprehensive overview of their applications in various pharmacological areas, including antitumor, antibacterial, antifungal, and antiparasitic drugs. Given the presence of a nitroimidazole moiety in 1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one, this compound could potentially be explored for similar pharmacological applications (Li, Maddili, Tangadanchu, Bheemanaboina, Lin, Yang, Cai, & Zhou, 2018).

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)-2-(2-methyl-4-nitroimidazol-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c1-9-14-13(16(18)19)8-15(9)7-12(17)10-3-5-11(20-2)6-4-10/h3-6,8H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGFSXWTQKKMFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1CC(=O)C2=CC=C(C=C2)OC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369509 |

Source

|

| Record name | 1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49671801 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

300395-93-1 |

Source

|

| Record name | 1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylidene]-1-hydrazinecarbothioamide](/img/structure/B1301530.png)